molecular formula C11H11F2N3O2S B2680975 N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 955965-14-7

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2680975
CAS No.: 955965-14-7
M. Wt: 287.28
InChI Key: ATFYDNSGKLEZDZ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide ( 955965-14-7) is a chemical compound with the molecular formula C11H11F2N3O2S and a molecular weight of 287.29 g/mol . This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities, linked to a 3,4-difluorophenyl group via a sulfonamide bridge . Pyrazole-sulfonamide hybrids are a subject of significant interest in scientific research due to their diverse biological potential, which can include antiproliferative activities . As a building block, this compound is valuable for the synthesis and exploration of novel heterocyclic systems in drug discovery and chemical biology. The presence of the sulfonamide group and fluorine atoms makes it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYDNSGKLEZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,4-difluoroaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Synthesis of N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with a suitable sulfonyl chloride in the presence of a base. The general reaction can be summarized as follows:3 4 Difluoroaniline+Sulfonyl ChlorideBaseN 3 4 difluorophenyl 1 3 dimethyl 1H pyrazole 4 sulfonamide\text{3 4 Difluoroaniline}+\text{Sulfonyl Chloride}\xrightarrow{\text{Base}}\text{N 3 4 difluorophenyl 1 3 dimethyl 1H pyrazole 4 sulfonamide}This method allows for the introduction of the sulfonamide group at the 4-position of the pyrazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study published in PMC reported that several derivatives were tested for their efficacy against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that these compounds did not show cytotoxic effects at certain concentrations, suggesting a selective action against cancer cells without harming normal cells .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that compounds within this class can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This makes them potential candidates for treating conditions characterized by chronic inflammation.

Case Study 1: Antiproliferative Activity

In a controlled laboratory setting, a series of this compound derivatives were synthesized and tested for their antiproliferative effects on U937 human leukemia cells. The study utilized various concentrations to determine the half-maximal inhibitory concentration (IC50). The results showed that certain derivatives exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A different study focused on testing this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in disk diffusion assays compared to control antibiotics. This suggests its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazoline Derivatives

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share a pyrazoline (dihydro-pyrazole) backbone. Unlike the fully aromatic pyrazole in the target compound, pyrazolines exhibit partial saturation, which reduces ring planarity and alters electronic properties. This difference impacts intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for crystallinity and biological activity .

Pyrazolo-Pyrimidine Hybrids

Examples like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporate pyrazolo-pyrimidine cores fused with chromenone systems. The target compound’s simpler pyrazole core may offer synthetic accessibility and metabolic stability advantages .

Benzene Sulfonamides

Simpler analogs like 2,3-dichloro-N,N-dimethyl-benzenesulfonamide () lack heterocyclic rings.

Substituent Effects

Fluorine Substitution

The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing lipophilicity and membrane permeability compared to non-fluorinated analogs. In contrast, 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid (used in ’s synthesis) employs a boronic acid substituent, which is polar and reactive, limiting its utility in passive diffusion across biological membranes .

Methyl and Alkyl Groups

By comparison, 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide () adds a difluoromethyl group and a nitro-pyrazole-propyl chain, which may enhance metabolic resistance but complicate synthesis .

Physicochemical Properties

Compound Name Core Structure Molecular Weight Melting Point (°C) Key Features
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Pyrazole ~299.28* Not reported 3,4-Difluorophenyl sulfonamide; methyl substituents
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-... [4] Pyrazole 378.36 Not reported Difluoromethyl, nitro-pyrazole chain
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)... [3] Pyrazolo-pyrimidine 589.1 175–178 Chromenone fusion; high MW
(R/S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]...) [5] Pyrazolo-pyrimidine 599.1 242–245 Morpholino group; enantiomeric excess (96.21%)
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde [2] Pyrazoline ~268.28* Not reported Dihydro-pyrazole; aldehyde functional group

*Calculated based on molecular formula.

Biological Activity

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H12F2N4O2S
  • Molecular Weight : 306.31 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, studies have demonstrated that pyrazole sulfonamides can inhibit the activity of carbonic anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor pH regulation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Pyrazole-4-sulfonamides have been documented to possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The sulfonamide moiety contributes to this activity by modulating inflammatory pathways.

  • Case Studies : Research indicates that this compound can reduce inflammation markers in animal models of arthritis and other inflammatory diseases .

Comparative Biological Activity Table

Activity TypeCompound TypeIC50/Activity Level
AnticancerPyrazole derivativesIC50 values < 10 µM
AntibacterialBroad-spectrum sulfonamidesMIC values 0.5 - 5 µg/mL
AntifungalPyrazole derivativesMIC values < 10 µg/mL
Anti-inflammatorySulfonamide derivativesIC50 values around 50 µg/mL

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with a suitable pyrazole precursor under acidic conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Q & A

Basic: What are the recommended methodologies for synthesizing N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with high purity?

Methodological Answer:
The synthesis typically involves coupling a pyrazole sulfonyl chloride intermediate with 3,4-difluoroaniline under alkaline conditions. Key steps include:

  • Reaction Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions (temperature, solvent, stoichiometry) and reduce trial-and-error experimentation .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (in DMSO-d6d_6) to confirm substituent positions, fluorine environments, and methyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns consistent with the sulfonamide and difluorophenyl groups .
  • IR Spectroscopy : Identify sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and pyrazole ring vibrations .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known sensitivity to pyrazole sulfonamides (e.g., carbonic anhydrases, kinases) .
  • Assay Types :
    • In vitro : Fluorescence-based enzyme inhibition assays (e.g., CA-II inhibition using 4-nitrophenyl acetate hydrolysis).
    • Cell-based : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Positive Controls : Compare with established inhibitors (e.g., acetazolamide for CA-II) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Data Triangulation : Cross-validate in vitro enzyme inhibition with cell-based assays and molecular docking simulations to identify off-target effects or solubility issues .
  • Solubility Analysis : Measure logP (via shake-flask method) and solubility in PBS/DMSO to assess bioavailability discrepancies .
  • Metabolite Screening : Use LC-MS to detect degradation products or active metabolites in cell culture media .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CA-II active site). Focus on sulfonamide-Zn2+^{2+} coordination and fluorine-phenyl hydrophobic contacts .
  • QSAR Modeling : Build 3D-QSAR models (CoMFA/CoMSIA) using IC50_{50} data from analogs to predict substituent effects .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational dynamics .

Advanced: How can metabolic stability and pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Introduce methyl groups to block cytochrome P450 oxidation .
  • Plasma Protein Binding : Use ultrafiltration to measure free fraction; modify substituents to reduce albumin affinity .
  • Prodrug Strategies : Synthesize ester derivatives (e.g., ethyl sulfonate) to enhance oral bioavailability .

Advanced: What experimental approaches elucidate this compound’s selectivity for specific enzyme isoforms?

Methodological Answer:

  • Isozyme Panel Screening : Test against related isoforms (e.g., CA-I, CA-IX, CA-XII) using stopped-flow CO2_2 hydration assays .
  • Crystallography : Co-crystallize with target enzymes (e.g., CA-II) and resolve structures via X-ray diffraction (2.0 Å resolution) to map binding interactions .
  • Fluorescent Probes : Develop FRET-based probes to monitor real-time inhibition in multi-isoform environments .

Advanced: How do stereochemical factors influence the compound’s bioactivity, and how can they be controlled?

Methodological Answer:

  • Chiral Analysis : Use chiral HPLC (Chiralpak IA column) to separate enantiomers and test individual stereoisomers for activity .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide coupling to enforce desired stereochemistry .
  • Circular Dichroism (CD) : Correlate stereoisomer conformation with activity trends .

Advanced: What strategies are recommended for studying synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method in cell-based assays (e.g., paired with cisplatin in cancer models) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways synergistically modulated by the compound combination .
  • In Vivo Efficacy : Test in xenograft models with staggered dosing regimens to optimize synergy .

Advanced: How can researchers investigate the compound’s potential off-target toxicity mechanisms?

Methodological Answer:

  • Toxicogenomics : Apply CRISPR-Cas9 screens to identify gene knockouts that rescue toxicity in human hepatocytes .
  • hERG Channel Assay : Use patch-clamp electrophysiology to assess cardiac liability due to potassium channel inhibition .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS/MS to identify toxic intermediates .

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